8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid

Description

Molecular Architecture and Stereochemical Considerations

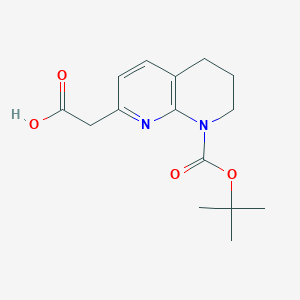

The molecular architecture of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-acetic acid exhibits a distinctive bicyclic framework that fundamentally determines its chemical and biological properties. The core structure consists of a partially saturated 1,8-naphthyridine system where the pyridine ring maintains its aromatic character while the six-membered nitrogen-containing ring adopts a saturated piperidine-like conformation. The compound's SMILES notation O=C(O)CC1=NC2=C(CCCN2C(OC(C)(C)C)=O)C=C1 reveals the specific connectivity pattern, where the acetic acid moiety is directly attached to the aromatic portion of the naphthyridine scaffold.

The stereochemical complexity of this molecule primarily arises from the conformational flexibility of the saturated six-membered ring and the potential for restricted rotation around certain bonds. The tetrahydronaphthyridine core can adopt multiple conformations, with the piperidine-like ring typically preferring chair or boat conformations depending on the substituent pattern and environmental factors. The presence of the bulky tert-butoxycarbonyl protecting group introduces additional steric considerations that influence the overall molecular geometry and conformational preferences.

The stereochemical behavior of related tetrahydronaphthyridine derivatives has been extensively studied, particularly in the context of asymmetric synthesis approaches. Research on similar scaffolds has demonstrated that chiral centers can be established through various synthetic strategies, including asymmetric reduction of dihydronaphthyridine precursors. The conformational analysis of such systems reveals that the saturated ring typically adopts conformations that minimize steric interactions while maintaining optimal orbital overlap for any conjugated systems present in the molecule.

Properties

IUPAC Name |

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-4-5-10-6-7-11(9-12(18)19)16-13(10)17/h6-7H,4-5,8-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZSLOVKEZQJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624705 | |

| Record name | [8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445492-19-3 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445492-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 445492-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine, followed by further modifications to introduce the Boc (tert-butoxycarbonyl) protecting group and the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

- Solubility and Stability : The Boc-protected acetic acid derivative exhibits superior aqueous solubility compared to propionic and butyric acid analogs due to its shorter, more polar side chain . However, the Boc group’s bulkiness may sterically hinder interactions in certain biological targets .

- Biological Activity: Propylamine derivatives (e.g., CAS 886362-44-3) demonstrate enhanced reactivity in forming Schiff bases or amide bonds, making them valuable for covalent inhibitor design . In contrast, carboxylic acid analogs are preferred for non-covalent interactions with enzymatic active sites .

- Synthetic Utility : The Boc group in this compound allows selective deprotection under mild acidic conditions, enabling modular synthesis of diverse drug candidates .

Biological Activity

8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H27N3O2

- Molecular Weight : 305.42 g/mol

- CAS Number : 886362-42-1

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interaction with specific biological targets and its therapeutic potential.

The compound is known to exhibit activity against several targets, including:

- Kinase Inhibition : It has been reported to inhibit receptor tyrosine kinases involved in angiogenesis and tumor progression. For instance, it shows an IC50 value of approximately 1.46 µM against VEGFR-2 kinase .

- Antiproliferative Effects : Studies indicate that this compound demonstrates antiproliferative activity against various cancer cell lines. It has shown significant inhibition in cellular proliferation assays with IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : Preclinical studies have indicated that the compound can reduce tumor growth rates in xenograft models of human colorectal carcinoma .

- Selectivity : The compound exhibits selectivity towards certain kinases which is beneficial for minimizing off-target effects during therapeutic applications .

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Antiproliferative Activity :

- A study evaluated the effects of this compound on HeLa and HCT116 cell lines. Results indicated a dose-dependent decrease in cell viability with significant statistical relevance (p < 0.05) at concentrations above 1 µM.

- In Vivo Efficacy :

Data Table: Biological Activities Summary

Q & A

Q. What strategies are recommended for mechanistic studies of tetrahydro-naphthyridine ring formation?

- Methodological Answer :

- Isotopic Labeling : Incorporate -labeled precursors to track carbon migration during cyclization.

- Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.